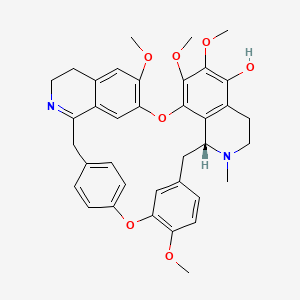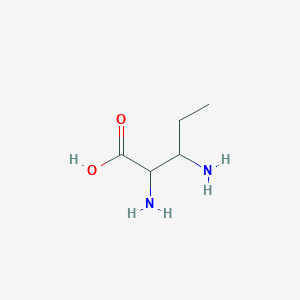
3-Aminonorvaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminonorvaline: is a non-proteinogenic amino acid with the chemical formula C5H11NO2 . It is an isomer of the more common amino acid valine and is structurally similar to norvaline. This compound is characterized by the presence of an amino group attached to the third carbon of the norvaline backbone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminonorvaline typically involves the use of starting materials such as indoles and nitrostyrene. A novel, low-cost method for the preparation of free 3-aminoindoles has been developed, which involves a reaction between indoles and nitrostyrene in the presence of phosphorous acid. This results in the formation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles], which can be transformed into corresponding aminated indoles by reaction with hydrazine hydrate under microwave-assisted heating .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of microwave-assisted heating and phosphorous acid in the synthesis process can potentially be adapted for large-scale production.
化学反応の分析
Types of Reactions: 3-Aminonorvaline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: 3-Aminonorvaline is used as a building block in the synthesis of peptides and other complex molecules.
Biology: In biological research, this compound is studied for its role in protein synthesis and its potential to be incorporated into recombinant proteins. It has been reported as a natural component of an antifungal peptide isolated from Bacillus subtilis .
Medicine: this compound has shown potential in the treatment of Alzheimer’s disease by reversing cognitive decline and synaptic loss in a murine model. It has also been studied as a negative feedback regulator in the treatment of metabolic syndrome in rats .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it a valuable component in the synthesis of specialized compounds.
作用機序
The mechanism of action of 3-Aminonorvaline involves its interaction with specific molecular targets and pathways. It has been shown to interact with glycine amidinotransferase and ornithine carbamoyltransferase, which are involved in amino acid metabolism. These interactions can lead to various physiological effects, including the regulation of protein synthesis and metabolic pathways .
類似化合物との比較
Norvaline: An isomer of 3-Aminonorvaline with a similar structure but different functional properties.
Valine: A proteinogenic amino acid that is structurally similar but has different biological roles.
Leucine: Another proteinogenic amino acid with a branched-chain structure similar to this compound.
Uniqueness: this compound is unique due to its non-proteinogenic nature and its specific interactions with metabolic enzymes. Unlike its proteinogenic counterparts, it is not encoded by the genetic code, which allows it to be used in specialized applications where traditional amino acids may not be suitable .
特性
CAS番号 |
80573-35-9 |
|---|---|
分子式 |
C5H12N2O2 |
分子量 |
132.16 g/mol |
IUPAC名 |
2,3-diaminopentanoic acid |
InChI |
InChI=1S/C5H12N2O2/c1-2-3(6)4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9) |
InChIキー |
HZIHVNNCKFUSJN-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C(=O)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14140247.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140253.png)
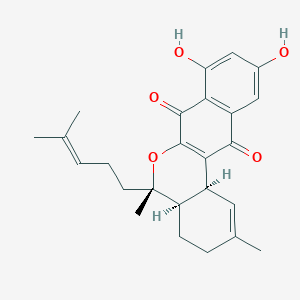
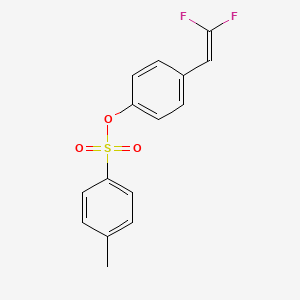
![1-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B14140261.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14140284.png)
![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)
![[(1R,2S)-2-Methylcyclohexyl]methanol](/img/structure/B14140296.png)
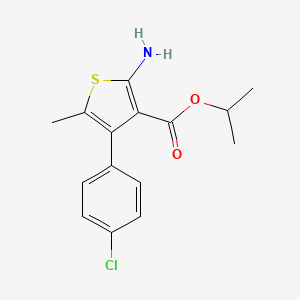

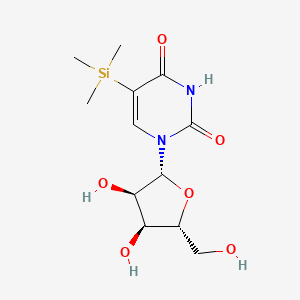
![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)
